molecular formula C19H28N2O4 B2649074 2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415520-73-7

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No. B2649074
CAS RN: 2415520-73-7
M. Wt: 348.443
InChI Key: HXJHBBPGLJOOPV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as O-DSMT and is a derivative of tramadol, a widely used opioid pain medication. O-DSMT has been found to have significant analgesic properties and has been studied for its potential use in treating chronic pain.

Mechanism of Action

O-DSMT works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects
O-DSMT has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin and norepinephrine, which are neurotransmitters that regulate mood and anxiety. Additionally, O-DSMT has been found to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

O-DSMT has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a lower risk of addiction and dependence compared to other opioid medications, making it a safer option for use in animal studies. However, one limitation of using O-DSMT in lab experiments is that it may not accurately represent the effects of other opioid medications due to its unique chemical structure.

Future Directions

There are several future directions for research on O-DSMT. One area of interest is its potential use in treating depression and anxiety. Studies have shown that O-DSMT has anxiolytic and antidepressant effects, which may make it a useful alternative to traditional antidepressant medications. Additionally, O-DSMT has been studied for its potential use in treating opioid addiction and withdrawal symptoms. Further research is needed to fully understand the potential applications of O-DSMT in these areas.

Synthesis Methods

The synthesis of O-DSMT involves the reaction between tramadol and oxan-4-yl pyrrolidine-3-yl acetate. This reaction results in the formation of O-DSMT, which is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

O-DSMT has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as an analgesic. Studies have shown that O-DSMT is effective in relieving pain and has a lower risk of addiction and dependence compared to other opioid medications.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-17-4-3-14(11-18(17)24-2)12-19(22)20-15-5-8-21(13-15)16-6-9-25-10-7-16/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJHBBPGLJOOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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